2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dibromophenyl group attached to the alpha carbon of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride typically involves the bromination of a suitable precursor followed by amination and subsequent acidification to form the hydrochloride salt. One common synthetic route involves the following steps:
Bromination: A precursor such as 2,4-dibromobenzene is brominated using bromine in the presence of a catalyst like iron(III) bromide.
Amination: The brominated product is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions.
Acidification: The resulting amino acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process typically includes:
Bulk Bromination: Large quantities of the precursor are brominated in industrial reactors.
Continuous Amination: The brominated intermediate is continuously fed into reactors where amination occurs.
Purification and Acidification: The product is purified and then converted to the hydrochloride salt through acidification.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino acid backbone allows for incorporation into peptides or proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid hydrochloride
Uniqueness
2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride is unique due to the presence of the dibromophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where bromine atoms play a crucial role, such as in the development of brominated pharmaceuticals or materials.
Properties
CAS No. |
2770358-60-4 |
---|---|
Molecular Formula |
C9H10Br2ClNO2 |
Molecular Weight |
359.4 |
Purity |
95 |
Origin of Product |
United States |
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